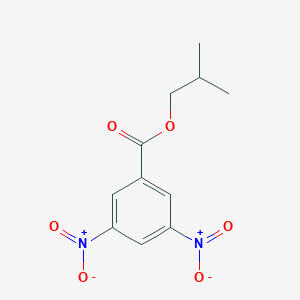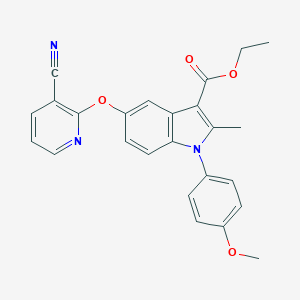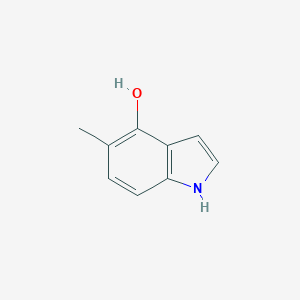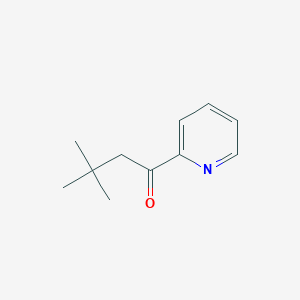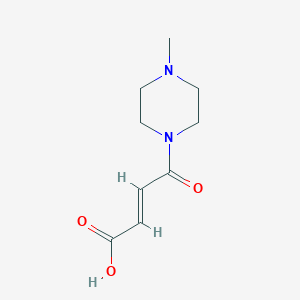
(2E)-4-(4-Methylpiperazin-1-YL)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4-(4-Methylpiperazin-1-YL)-4-oxobut-2-enoic acid is a chemical compound that is commonly used in scientific research. It is also known as MPOB or MPOBA, and its chemical formula is C10H16N2O3. This compound has various applications in different fields of research, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
MPOB has various applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against different cancer cell lines, including breast, lung, and colon cancer cells. MPOB has also been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, MPOB has been investigated for its antibacterial and antifungal properties.
作用機序
The mechanism of action of MPOB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for cancer cell growth and survival. MPOB has been shown to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and cell division. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression.
生化学的および生理学的効果
MPOB has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. MPOB has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. Additionally, MPOB has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of MPOB is its potent antitumor activity, which makes it a valuable tool for cancer research. It has also been shown to have minimal toxicity to normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of MPOB is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of MPOB and its potential side effects.
将来の方向性
There are several future directions for research on MPOB. One area of interest is the development of MPOB derivatives with improved solubility and bioavailability. Another direction is the investigation of MPOB as a potential treatment for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of MPOB and its potential applications in cancer immunotherapy.
合成法
The synthesis of MPOB involves the reaction of 4-methylpiperazine with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through the formation of an enamine intermediate, which is subsequently hydrolyzed to yield MPOB. This synthesis method has been optimized to produce high yields of pure MPOB, making it suitable for large-scale production.
特性
CAS番号 |
129795-76-2 |
|---|---|
製品名 |
(2E)-4-(4-Methylpiperazin-1-YL)-4-oxobut-2-enoic acid |
分子式 |
C9H14N2O3 |
分子量 |
198.22 g/mol |
IUPAC名 |
(E)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H14N2O3/c1-10-4-6-11(7-5-10)8(12)2-3-9(13)14/h2-3H,4-7H2,1H3,(H,13,14)/b3-2+ |
InChIキー |
XRJMKVGLGTYEFE-NSCUHMNNSA-N |
異性体SMILES |
C[NH+]1CCN(CC1)C(=O)/C=C/C(=O)[O-] |
SMILES |
CN1CCN(CC1)C(=O)C=CC(=O)O |
正規SMILES |
C[NH+]1CCN(CC1)C(=O)C=CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



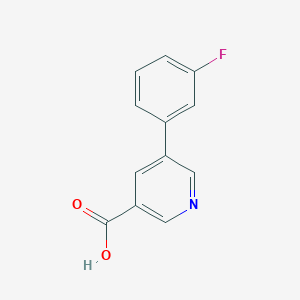
![2,6-Diazaspiro[3.4]octane](/img/structure/B170100.png)

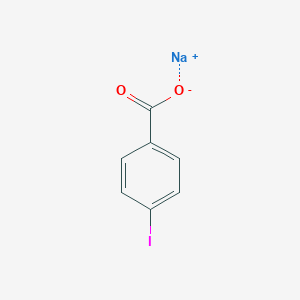
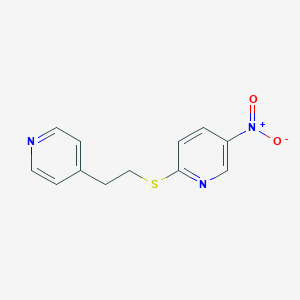

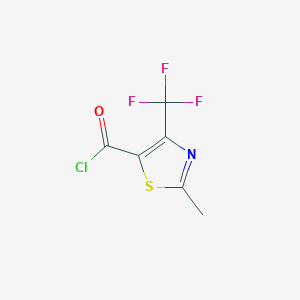
![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)
![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)
